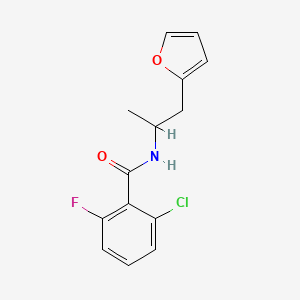

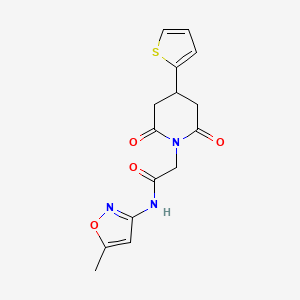

![molecular formula C10H9N5 B2504496 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 338418-54-5](/img/structure/B2504496.png)

2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole" is a biheterocyclic molecule that incorporates both triazole and benzimidazole moieties. These structural features are common in compounds with potential pharmacological activities, as evidenced by the research on related structures. For instance, triazoles and benzimidazoles have been synthesized and evaluated for their potential as angiotensin II antagonists, which are important in the regulation of blood pressure . Additionally, benzimidazole derivatives have been studied for their anti-hepatitis B activity , and novel benzimidazole derivatives have been synthesized for their potential antioxidant and antimicrobial activities . The presence of these heterocyclic systems in a single molecule suggests a possibility for diverse biological activities and interactions.

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves condensation reactions, as well as subsequent reactions with various electrophiles . For example, the synthesis of a phosphonic glycine analogue with a benzimidazole moiety was achieved through a Click Chemistry approach, involving a dipolar 1,3-cycloaddition reaction . This method typically yields high-purity products and is efficient, as demonstrated by the 90% yield after recrystallization . Such synthetic strategies are crucial for constructing complex molecules that contain benzimidazole and triazole rings.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, with the potential for various interactions. For instance, the crystal structure of a rearrangement product containing a benzimidazole and triazole system was found to be planar and aromatic, with hydrogen bonding playing a significant role in the crystal organization . The spatial arrangement of these molecules can be crucial for their biological activity, as it affects how they interact with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which are essential for their biological activity. The synthesized compounds often exhibit reactivity that allows them to interact with biological targets. For example, the presence of hydrogen bonds and stacking interactions are important for the binding of these molecules to enzymes or receptors . The reactivity of these compounds is also influenced by their substituents, which can be tailored to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and triazole derivatives are influenced by their molecular structure. These properties include solubility, stability, and the ability to form crystals with specific interactions, such as hydrogen bonds and stacking interactions . The electronic structure of these compounds, studied both theoretically and experimentally, can provide insights into their reactivity and interactions with biological targets . Understanding these properties is essential for the development of new drugs based on these heterocyclic systems.

Applications De Recherche Scientifique

Triazole Derivatives: A Review of Patent Developments

Triazole derivatives, including 1H-1,2,4-triazoles, have been the subject of patents due to their wide range of biological activities. These compounds are important for developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The review highlights the need for new, more efficient preparations of triazoles that consider green chemistry and sustainability. It also emphasizes the urgency of finding prototypes for new diseases and pathogens that continue to challenge humanity, particularly for bacteria resistant to existing treatments and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Benzimidazole Derivatives: Their Medicinal Significance

Benzimidazole derivatives are noted for their extensive pharmacological functions, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities. The review on Mannich bases of benzimidazole derivatives highlights their significance in medicine, showcasing their role in addressing a variety of health conditions. These derivatives offer a high degree of diversity, beneficial in developing new therapeutic agents with increased efficacy and reduced toxicity (Vasuki et al., 2021).

Azole Derivatives as Antimicrobial Agents

Azole derivatives, including imidazole and benzimidazole compounds, have gained attention as potent antimicrobial agents. This class of compounds has been extensively reviewed, focusing on their pharmacological aspects and their structure-activity relationship. Azoles have been tested against a variety of bacteria and fungi, showing significant activity, particularly against E. coli and C. albicans. The review underscores the importance of triazole and imidazole scaffolds in designing antimicrobial compounds and highlights the most active compounds fulfilling the Lipinski rules (Emami et al., 2022).

Mécanisme D'action

Target of Action

It is known that 1,2,4-triazole derivatives can bind to various biological targets due to their large dipole moment and ability to form hydrogen bonding, dipole-dipole, and π stacking interactions .

Mode of Action

It is known that synthetic organic inhibitors, such as triazole derivatives, can adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can influence various biochemical pathways due to their ability to bind to different biological targets .

Pharmacokinetics

The molecular weight of 1-methyl-1h-1,2,4-triazole, a related compound, is 830919 , which might influence its pharmacokinetic properties.

Result of Action

It is known that some 1,2,4-triazole derivatives have exhibited significant antiproliferative effects against tested cancer cells . Additionally, certain 1,2,4-triazol-1-ylmethyl)phenols have shown high fungitoxic effect .

Action Environment

It is known that the corrosion inhibition potential of synthetic organic inhibitors, such as triazole derivatives, can be effective in an acidic environment .

Propriétés

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-2-4-9-8(3-1)13-10(14-9)5-15-7-11-6-12-15/h1-4,6-7H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGTWRQAEQEXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

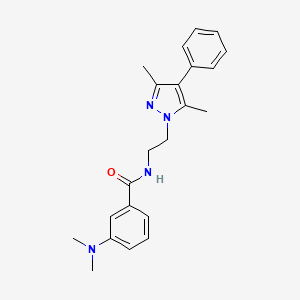

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)

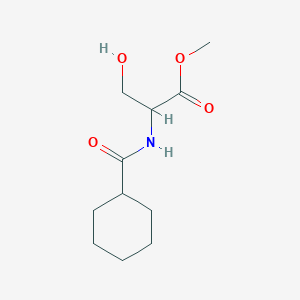

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)

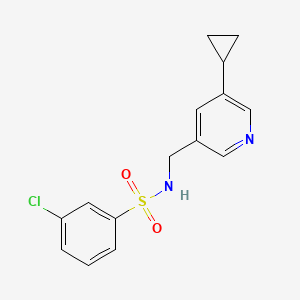

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)

amino}oxolan-3-ol](/img/structure/B2504431.png)

![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)